Cas no 14278-61-6 (6-amino-2,5-dimethylpyrimidin-4-ol)

6-amino-2,5-dimethylpyrimidin-4-ol 化学的及び物理的性質
名前と識別子
-
- 4(3H)-Pyrimidinone,6-amino-2,5-dimethyl-
- 4-Pyrimidinol, 6-amino-2,5-dimethyl- (7CI,8CI)
- 6-amino-2,5-dimethyl-1H-pyrimidin-4-one
- 4-Pyrimidinol, 6-amino-2,5-dimethyl-
- 6-Amino-2,5-dimethyl-4-pyrimidinol
- 6-amino-2,5-dimethylpyrimidin-4(1H)-one
- DTXSID00162177
- 4-amino-2,5-dimethyl-1H-pyrimidin-6-one
- AKOS012862358
- CS-0046000
- 14278-61-6
- SCHEMBL16938750
- 6-AMINO-2,5-DIMETHYLPYRIMIDIN-4-OL
- 6-Amino-2,5-dimethyl-4(3H)-pyrimidinone
- EN300-244270
- pyrimidine, 4-amino-6-hydroxy-2,5-dimethyl-
- DB-272867
- 6-amino-2,5-dimethylpyrimidin-4-ol
-
- MDL: MFCD01689151
- インチ: InChI=1S/C6H9N3O/c1-3-5(7)8-4(2)9-6(3)10/h1-2H3,(H3,7,8,9,10)
- InChIKey: FTWYAOBHRPLHQG-UHFFFAOYSA-N
- SMILES: NC1N=C(C)NC(=O)C=1C
計算された属性
- 精确分子量: 139.075
- 同位素质量: 139.075
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 239
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.8
- トポロジー分子極性表面積: 67.5Ų
じっけんとくせい
- 密度みつど: 1.36
- Boiling Point: 236.8°Cat760mmHg
- フラッシュポイント: 97°C
- Refractive Index: 1.625
6-amino-2,5-dimethylpyrimidin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM337265-100mg |
6-Amino-2,5-dimethyl-4(3H)-pyrimidinone |
14278-61-6 | 95%+ | 100mg |
$310 | 2023-02-02 | |
Enamine | EN300-244270-0.5g |
6-amino-2,5-dimethylpyrimidin-4-ol |
14278-61-6 | 95% | 0.5g |
$579.0 | 2024-06-19 | |
Enamine | EN300-244270-1.0g |
6-amino-2,5-dimethylpyrimidin-4-ol |
14278-61-6 | 95% | 1.0g |
$743.0 | 2024-06-19 | |
Chemenu | CM337265-100mg |
6-Amino-2,5-dimethyl-4(3H)-pyrimidinone |
14278-61-6 | 95%+ | 100mg |
$503 | 2021-08-18 | |
Chemenu | CM337265-250mg |
6-Amino-2,5-dimethyl-4(3H)-pyrimidinone |
14278-61-6 | 95%+ | 250mg |
$687 | 2021-08-18 | |
Enamine | EN300-244270-0.25g |
6-amino-2,5-dimethylpyrimidin-4-ol |
14278-61-6 | 95% | 0.25g |
$367.0 | 2024-06-19 | |
Enamine | EN300-244270-2.5g |
6-amino-2,5-dimethylpyrimidin-4-ol |
14278-61-6 | 95% | 2.5g |
$1454.0 | 2024-06-19 | |
TRC | A610770-10mg |
6-amino-2,5-dimethylpyrimidin-4-ol |
14278-61-6 | 10mg |
$ 50.00 | 2022-06-08 | ||
TRC | A610770-50mg |
6-amino-2,5-dimethylpyrimidin-4-ol |
14278-61-6 | 50mg |
$ 185.00 | 2022-06-08 | ||
Enamine | EN300-244270-5g |
6-amino-2,5-dimethylpyrimidin-4-ol |
14278-61-6 | 95% | 5g |
$2152.0 | 2023-09-15 |
6-amino-2,5-dimethylpyrimidin-4-ol 関連文献
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
6-amino-2,5-dimethylpyrimidin-4-olに関する追加情報
Professional Introduction to 6-amino-2,5-dimethylpyrimidin-4-ol (CAS No. 14278-61-6)
6-amino-2,5-dimethylpyrimidin-4-ol, identified by its Chemical Abstracts Service number CAS No. 14278-61-6, is a significant heterocyclic compound with a pyrimidine core structure. This compound has garnered attention in the field of pharmaceutical chemistry due to its versatile biological activities and potential applications in drug development. The pyrimidine scaffold is a fundamental motif in many bioactive molecules, making 6-amino-2,5-dimethylpyrimidin-4-ol a valuable scaffold for medicinal chemists exploring novel therapeutic agents.
The molecular structure of 6-amino-2,5-dimethylpyrimidin-4-ol consists of a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, with methyl groups at positions 2 and 5, and an amino group at position 6. This arrangement contributes to its unique electronic properties and reactivity, which are exploited in various synthetic pathways. The presence of the amino group makes it a potential precursor for further derivatization, enabling the construction of more complex molecules with tailored biological functions.
In recent years, there has been growing interest in pyrimidine derivatives as pharmacophores due to their broad spectrum of biological activities. 6-amino-2,5-dimethylpyrimidin-4-ol has been investigated for its potential role in inhibiting enzymes and receptors involved in diseases such as cancer, inflammation, and infectious disorders. The compound’s ability to interact with biological targets at the molecular level makes it a promising candidate for further exploration in drug discovery.
One of the most compelling aspects of 6-amino-2,5-dimethylpyrimidin-4-ol is its role as a key intermediate in the synthesis of more complex pyrimidine-based drugs. Researchers have leveraged this compound to develop novel agents that exhibit enhanced efficacy and reduced side effects compared to existing treatments. For instance, derivatives of 6-amino-2,5-dimethylpyrimidin-4-ol have been explored as inhibitors of kinases and other enzymes implicated in tumor growth and progression. These studies highlight the compound’s significance in the development of targeted therapies for cancer.
The synthesis of 6-amino-2,5-dimethylpyrimidin-4-ol typically involves multi-step organic reactions that build upon the pyrimidine core. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been employed to introduce functional groups at specific positions on the pyrimidine ring. These synthetic strategies are crucial for generating libraries of derivatives with diverse biological properties.
From a medicinal chemistry perspective, 6-amino-2,5-dimethylpyrimidin-4-ol serves as a versatile building block for designing molecules that interact with biological targets. Its structural features allow for modifications that can fine-tune pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. By incorporating this compound into drug candidates, researchers aim to develop treatments that are not only effective but also well-tolerated by patients.
The pharmacological profile of 6-amino-2,5-dimethylpyrimidin-4-ol has been studied extensively in preclinical models. Initial findings suggest that it may exhibit inhibitory activity against certain enzymes and receptors relevant to human health conditions. For example, research has indicated that derivatives of this compound could modulate pathways involved in cell proliferation and apoptosis. Such mechanisms are critical in understanding the potential therapeutic applications of 6-amino-2,5-dimethylpyrimidin-4-ol and its derivatives.
In conclusion, 6-amino-2,5-dimethylpyrimidin-4-ol (CAS No. 14278-61-6) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features and biological activities make it a valuable asset for medicinal chemists seeking to design novel therapeutic agents. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a cornerstone in the quest for innovative treatments across various disease areas.
14278-61-6 (6-amino-2,5-dimethylpyrimidin-4-ol) Related Products
- 2228337-10-6(1-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropylethan-1-one)
- 2034478-04-9(N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 2034563-25-0(N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide)
- 1874509-70-2(4-(3-Bromo-1H-pyrazol-1-yl)pyridine)
- 1892799-57-3(methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate)
- 23755-44-4((3-aminopropoxy)trimethylsilane)
- 922473-69-6(N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-2-(thiophen-2-yl)ethylpropanamide)
- 2172356-57-7(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbutanoic acid)
- 2138041-25-3(6-(cyclohexylamino)-2-(trifluoromethyl)pyridine-3-carboxylic acid)
- 886761-86-0(5-bromo-3-fluoro-2-methyl-aniline)




